molecular formula C23H22 B15170724 2-(4,4-Diphenyl-3-butenyl)toluene CAS No. 649556-14-9

2-(4,4-Diphenyl-3-butenyl)toluene

Cat. No.: B15170724
CAS No.: 649556-14-9
M. Wt: 298.4 g/mol
InChI Key: YDZHJFUJZXEDDW-UHFFFAOYSA-N
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Description

2-(4,4-Diphenyl-3-butenyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a toluene moiety substituted with a 4,4-diphenyl-3-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to deprotection under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Diphenyl-3-butenyl)toluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the toluene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)toluene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and butenyl groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific combination of aromatic and aliphatic features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

649556-14-9

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4,4-diphenylbut-3-enyl)-2-methylbenzene

InChI

InChI=1S/C23H22/c1-19-11-8-9-12-20(19)17-10-18-23(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-9,11-16,18H,10,17H2,1H3

InChI Key

YDZHJFUJZXEDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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